molecular formula C6H7N3O B1662401 6-Aminonicotinamide CAS No. 329-89-5

6-Aminonicotinamide

Cat. No. B1662401
CAS RN: 329-89-5
M. Wt: 137.14 g/mol
InChI Key: ZLWYEPMDOUQDBW-UHFFFAOYSA-N
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Description

6-Aminonicotinamide is an effective antimetabolite of nicotinamide . It is a competitive inhibitor of NADP+ dependent enzymes, such as glucose 6-phosphate dehydrogenase (G6PD) . It leads to ATP depletion and synergizes with DNA-crosslinking chemotherapy drugs, such as Cisplatin, to kill cancer cells .


Molecular Structure Analysis

6-Aminonicotinamide is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 6-aminonicotinic acid with ammonia .


Chemical Reactions Analysis

6-Aminonicotinamide is an inhibitor of the NADP+ dependent enzyme, 6-phosphogluconate dehydrogenase. It interferes with glycolysis, resulting in ATP depletion and synergizes with DNA-crosslinking chemotherapy drugs .


Physical And Chemical Properties Analysis

6-Aminonicotinamide has a molecular formula of C6H7N3O and a molecular weight of 137.14 .

Safety And Hazards

6-Aminonicotinamide may damage fertility or the unborn child. It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

Research is currently being conducted to explore the role of the pentose phosphate pathway in diseases like cancer and the potential of 6-Aminonicotinamide as a therapeutic agent . The efficient use of metabolic inhibitors like 6-Aminonicotinamide could be a clinically promising therapeutic scheme .

properties

IUPAC Name

6-aminopyridine-3-carboxamide
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InChI

InChI=1S/C6H7N3O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
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InChI Key

ZLWYEPMDOUQDBW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=NC=C1C(=O)N)N
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Molecular Formula

C6H7N3O
Record name 6-AMINONICOTINAMIDE
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DSSTOX Substance ID

DTXSID5051446
Record name 6-aminopyridine-3-carboxamide
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Molecular Weight

137.14 g/mol
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Physical Description

6-aminonicotinamide is a white crystalline solid. (NTP, 1992)
Record name 6-AMINONICOTINAMIDE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Product Name

6-Aminonicotinamide

CAS RN

329-89-5
Record name 6-AMINONICOTINAMIDE
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Melting Point

473 to 478 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A mixture of 50.7 g (1.3 moles) of sodamide preformed in situ as in Example 1, 400 cc of xylene containing 0.1 cc of oleic acid and 73.3 g (0.6 mole) of nicotinamide was placed in an autoclave such as the one described in Example 2. The autoclave was closed and purged of air with ammonia. It was pressurized to 60 psig with ammonia and 200 psig with nitrogen. The pressure relief valve was set at 360 psiq. The autoclave was heated to 122°-145° C. and maintained within this temperature range for 3 hours during which time hydrogen was evolved. The reaction mixture was cooled to room temperature and carefully hydrolyzed with 150 cc of water. Maximum temperature during hydrolysis was 18° C. The hydrolyzed mixture was filtered. The filter cake was washed with water and dried to give 14.3 g of 6-aminonicotinamide, m. p. 240°-247° C. The aqueous phase of the filtrate was separated and adjusted to pH 6.0 with concentrated hydrochloric acid. A precipitate formed which was filtered, washed with water and dried to give 5.4 g of 6-aminonicotinic acid, m.p. 314° C. with decomposition. The yield of 6-aminonicotinamide was 17.4% and the yield of 6-aminonicotinic acid was 6.5%. Both structures were confirmed by IR and NMR spectra. This result significantly differed from prior art references which report the classic Chichibabin amination product of nicotinamide to be exclusively 2-aminonicotinamide. Caldwell, Tyson and Lauer, J. Am. Chem. Soc., 66, 1479 (1944). Uses for the 6-aminonicotinic acid product of applicants' reaction were the same as stated in Example 4, whereas the recovered 6-aminonicotinamide was found effective as a rodenticide as reported in Johnson, Can. Patent 1,089,763, and for its inhibitory effect against Lactobacillus arabinosus as reported in Kitamura, et al., Yakuqaku Zasshi, 95, 547 (1975).
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
73.3 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A stirred mixture of commercially available 2-amino-5-cyano-pyridine [CAS-No. 4214-73-7] (5.0 g, 42 mmol), hydroxylamine hydrochloride (17.5 g, 0.25 mol) and sodium carbonate (31.1 g, 0.29 mol) in water (95 ml) and ethanol (21 ml) was heated under reflux conditions for 6 h. The reaction mixture was poured into water (150 ml) and extracted with ethyl acetate (4×100 ml). The combined organic layers were washed with brine (150 ml), dried (MgSO4) and evaporated. The crude product was purified by column chromatography on silica gel (ethyl acetate/MeOH/NH4OH 4:1:0.5) and crystallization (ethyl acetate/MeOH/hexane) to yield 6-amino-nicotinamide (1.39 g) and the title compound (1.42 g, 22%) as an off-white solid. MS (EI) 152.1 [(M)+]; mp 300° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 6-aminopyridine-3-carboxylic acid (8.36 g), N-hydroxybenzotriazole (10.2 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (12.8 g) and 4-dimethylaminopyridine (8.12 g) in N,N-dimethylformamide (300 ml) was stirred at 0° C. for 15 minutes. (2E,4E)- and (2Z,4E)-4-methyl-2,4-heptadien-1-ylamine (7.7 g) was added to the mixture. The solution was stirred at 0° C. for 2 hours and then at room temperature overnight. The mixture was evaporated in vacuo and the residue was diluted with water. The resulting precipitate was filtered and washed with water to give N-[(2E,4E)- and (2Z-4E)-4-methyl-2,4-heptadien-1-yl]-6-amino-3-pyridinecarboxamide (13.5 g).
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
(2E,4E)- and (2Z,4E)-4-methyl-2,4-heptadien-1-ylamine
Quantity
7.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminonicotinamide
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6-Aminonicotinamide
Reactant of Route 3
6-Aminonicotinamide
Reactant of Route 4
6-Aminonicotinamide
Reactant of Route 5
6-Aminonicotinamide
Reactant of Route 6
6-Aminonicotinamide

Citations

For This Compound
4,880
Citations
E Köhler, HJ Barrach, D Neubert - FEBS letters, 1970 - core.ac.uk
INHIBITION OF NADP DEPENDENT OXIDOREDUCTASES BY THE 6-AMINONICOTINAMIDE … In this paper, we present the results of kinetic studies on the effect of 6-aminonicotinamide …
Number of citations: 178 core.ac.uk
II Budihardjo, DL Walker, PA Svingen… - Clinical cancer research …, 1998 - AACR
… The nicotinamide analogue 6-aminonicotinamide (6AN) is presently undergoing evaluation … Further experiments revealed that 6AN was metabolized to 6-aminonicotinamide adenine …
Number of citations: 77 aacrjournals.org
WJ Johnson, JD McColl - Science, 1955 - science.org
… The median lethal dose (LD50) of 6-aminonicotinamide (3, 4) … increase in the LD50 of 6-aminonicotinamide. Nictotinic acid, … /kg orally) with 6-aminonicotinamide, there were no deaths …
Number of citations: 130 www.science.org
JS Hothersall, M Gordge, AA Noronha-Dutra - FEBS letters, 1998 - Elsevier
… 6-aminonicotinamide. In resting cells 6-phosphogluconate accumulation began after 4 h and glutathione depletion after 24 h of 6-aminonicotinamide … synchronous 6-aminonicotinamide …
Number of citations: 53 www.sciencedirect.com
LP Ntsala, A Lemmerer - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C6H7N3O, the amide group is rotated such that the carbonyl O atom is syn to the pyridine N atom, with an O—C—C—C torsion angle of −23.55 (18). The crystal …
Number of citations: 2 scripts.iucr.org
M Penkowa, J Camats, H Hadberg… - Journal of …, 2003 - Wiley Online Library
6‐Aminonicotinamide (6‐AN) is a niacin antagonist, which leads to degeneration of gray matter astrocytes mainly in the brainstem. We have examined the role of interleukin‐6 (IL‐6) in …
Number of citations: 90 onlinelibrary.wiley.com
N Kaushik, NK Kaushik, EH Choi, JH Kim - Biology, 2021 - mdpi.com
… to determine whether the pharmacological blockade of glucose 6-phosphate dehydrogenase (G6PD), the primary and rate-limiting enzyme involved in PPP, using 6-aminonicotinamide (…
Number of citations: 8 www.mdpi.com
HPT Ammon, J Steinke - Diabetes, 1972 - Am Diabetes Assoc
… Recently we reported that in vivo administration of 6-aminonicotinamide (6-AN), an antimetabolite of pyridine nucleotide synthesis, inhibits the PPS in isolated islets without affecting …
Number of citations: 60 diabetesjournals.org
DL Walker, JM Reid, PA Svingen, R Rios… - Biochemical …, 1999 - Elsevier
The pyridine nucleotide 6-aminonicotinamide (6AN) was shown recently to sensitize a number of human tumor cell lines to cisplatin in vitro. The present studies were undertaken to …
Number of citations: 31 www.sciencedirect.com
M Bertossi, F Girolamo, M Errede, D Virgintino… - Anatomy and …, 2003 - Springer
… up of the blood-brain barrier (BBB) has been examined by producing glial degeneration in cerebellum of chicken embryos submitted to the action of gliotoxin 6-aminonicotinamide (6-AN…
Number of citations: 16 link.springer.com

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